An In-Depth Technical Guide to the Structure Elucidation of Ethyl 2-chloro-1H-benzo[d]imidazole-6-carboxylate
An In-Depth Technical Guide to the Structure Elucidation of Ethyl 2-chloro-1H-benzo[d]imidazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-1H-benzo[d]imidazole-6-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The benzimidazole core is a key pharmacophore found in numerous biologically active molecules.[1][2] The precise determination of its molecular structure is paramount for understanding its chemical reactivity, predicting its biological activity, and ensuring the quality and consistency of its synthesis for pharmaceutical applications. This guide provides a comprehensive, in-depth overview of the multi-technique approach required for the unambiguous structure elucidation of this target molecule, grounded in the principles of scientific integrity and supported by authoritative references.
The elucidation of a molecular structure is a systematic process that involves gathering and interpreting data from various analytical techniques to piece together the atomic connectivity and spatial arrangement of a compound.[3][4][5] For a molecule like Ethyl 2-chloro-1H-benzo[d]imidazole-6-carboxylate, a combination of spectroscopic and spectrometric methods is essential to confirm both the core benzimidazole structure and the specific substitution pattern.
The Strategic Approach to Structure Elucidation
The confirmation of the structure of Ethyl 2-chloro-1H-benzo[d]imidazole-6-carboxylate relies on a synergistic application of several key analytical techniques. The logical flow of this process is designed to provide orthogonal data points, where each technique validates and complements the others.
Caption: Workflow for the structure elucidation of Ethyl 2-chloro-1H-benzo[d]imidazole-6-carboxylate.
Foundational Analysis: Synthesis and Purification
The journey to structure elucidation begins with the synthesis of the target compound. A common synthetic route to benzimidazole derivatives involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[6][7] In the case of Ethyl 2-chloro-1H-benzo[d]imidazole-6-carboxylate, a plausible synthesis could involve the reaction of a suitably substituted diaminobenzoate with a source of the chloro-substituted carbon at the 2-position.[8][9][10]
Following synthesis, rigorous purification is critical to ensure that the sample analyzed is free from starting materials, byproducts, or residual solvents that could interfere with spectroscopic analysis. Column chromatography is a standard method for achieving high purity of such compounds.
Core Techniques for Structure Elucidation
Mass Spectrometry (MS): Determining the Molecular Formula
Mass spectrometry is the first-line technique to determine the molecular weight of the synthesized compound and to propose a molecular formula.[3][4]
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is preferred for its ability to provide highly accurate mass measurements.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation and clearly indicating the molecular ion.
-
Data Acquisition: The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the mass spectrometer. The instrument is calibrated to ensure high mass accuracy.
Data Interpretation:
The expected monoisotopic mass of Ethyl 2-chloro-1H-benzo[d]imidazole-6-carboxylate (C₁₀H₉ClN₂O₂) is approximately 224.0353 g/mol . The HRMS data should confirm this mass with a high degree of accuracy (typically within 5 ppm). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be observed for the molecular ion peak, providing strong evidence for the presence of a single chlorine atom in the molecule.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₉ClN₂O₂ |
| Monoisotopic Mass | ~224.0353 g/mol |
| Key Isotopic Pattern | M+ and M+2 peaks in ~3:1 ratio |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[4][11]
Experimental Protocol:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Data Interpretation:
The IR spectrum of Ethyl 2-chloro-1H-benzo[d]imidazole-6-carboxylate is expected to show characteristic absorption bands corresponding to its key functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (imidazole) | 3400-3200 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=O stretch (ester) | 1725-1700 |
| C=N stretch (imidazole) | 1650-1550 |
| C=C stretch (aromatic) | 1600-1450 |
| C-O stretch (ester) | 1300-1000 |
| C-Cl stretch | 800-600 |
The presence of these characteristic peaks provides strong evidence for the benzimidazole core, the ethyl ester group, and the chloro-substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the connectivity of atoms in a molecule.[3][12][13] Both ¹H and ¹³C NMR are essential.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation: The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Experiments:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons.
-
Data Interpretation:
¹H NMR:
-
Aromatic Protons: The benzimidazole ring will show signals in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern will determine the splitting patterns (e.g., doublets, singlets).
-
Ethyl Group Protons: A quartet (CH₂) and a triplet (CH₃) are expected for the ethyl ester group, with chemical shifts around δ 4.3 and 1.3 ppm, respectively.
-
N-H Proton: The imidazole N-H proton will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).
¹³C NMR:
-
Carbonyl Carbon: The ester carbonyl carbon will be observed at a downfield chemical shift (δ ~165 ppm).
-
Aromatic and Imidazole Carbons: Multiple signals will be present in the aromatic region (δ 110-150 ppm). The carbon attached to the chlorine (C2) will have a characteristic chemical shift.
-
Ethyl Group Carbons: The CH₂ and CH₃ carbons of the ethyl group will appear at approximately δ 61 and 14 ppm, respectively.
2D NMR for Connectivity:
Caption: Key NMR correlations for structure elucidation.
Definitive Confirmation: Single Crystal X-ray Diffraction
For an unequivocal determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[6][14][15][16] This technique provides precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a saturated solution of the compound in a suitable solvent.[6][17]
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
The resulting crystal structure would definitively confirm the connectivity and substitution pattern of Ethyl 2-chloro-1H-benzo[d]imidazole-6-carboxylate.
Conclusion
The structure elucidation of Ethyl 2-chloro-1H-benzo[d]imidazole-6-carboxylate is a meticulous process that requires the integration of data from multiple analytical techniques. Mass spectrometry establishes the molecular formula, IR spectroscopy identifies the key functional groups, and a suite of NMR experiments maps out the intricate carbon-hydrogen framework. For absolute confirmation, single-crystal X-ray diffraction provides the ultimate structural proof. By following this comprehensive and logical workflow, researchers can confidently and accurately determine the structure of this and other novel chemical entities, a critical step in the advancement of chemical and pharmaceutical research.
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